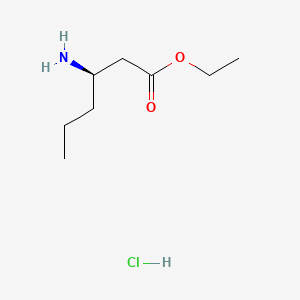

ethyl (3R)-3-aminohexanoate hydrochloride

CAS No.:

Cat. No.: VC18059171

Molecular Formula: C8H18ClNO2

Molecular Weight: 195.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H18ClNO2 |

|---|---|

| Molecular Weight | 195.69 g/mol |

| IUPAC Name | ethyl (3R)-3-aminohexanoate;hydrochloride |

| Standard InChI | InChI=1S/C8H17NO2.ClH/c1-3-5-7(9)6-8(10)11-4-2;/h7H,3-6,9H2,1-2H3;1H/t7-;/m1./s1 |

| Standard InChI Key | RJNLWXVORNLJGW-OGFXRTJISA-N |

| Isomeric SMILES | CCC[C@H](CC(=O)OCC)N.Cl |

| Canonical SMILES | CCCC(CC(=O)OCC)N.Cl |

Introduction

Chemical Identity and Structural Characteristics

Ethyl (3R)-3-aminohexanoate hydrochloride (systematic IUPAC name: ethyl (3R)-3-aminohydrochloride hexanoate) belongs to the class of β-amino acid esters. Its molecular formula is C₈H₁₈ClNO₂, with a molar mass of 219.69 g/mol. The compound features a six-carbon aliphatic chain, where the amino group (-NH₂) is positioned at the third carbon in the (R)-configuration, and the carboxyl group is esterified as an ethyl ester (-COOEt). The hydrochloride salt enhances stability and solubility in polar solvents .

Stereochemical Configuration

The (3R) designation indicates the absolute configuration of the chiral center at carbon 3. This stereochemistry is critical for biological activity, as enantiomers often exhibit divergent pharmacological properties. For example, (R)-configured β-amino acids are frequently incorporated into peptide analogs to resist enzymatic degradation while maintaining target binding .

Physicochemical Properties

While specific data for ethyl (3R)-3-aminohexanoate hydrochloride are scarce, analogous compounds such as ethyl (3R)-3-aminobutanoate (C₆H₁₃NO₂, MW 131.17 g/mol) exhibit melting points near 119°C . The hydrochloride salt form typically increases melting points due to ionic interactions. Solubility is expected to be high in water and polar aprotic solvents (e.g., DMSO, DMF) but low in nonpolar solvents like hexane .

| Property | Value | Source Analogue |

|---|---|---|

| Molecular Formula | C₈H₁₈ClNO₂ | , , |

| Molar Mass (g/mol) | 219.69 | Calculated |

| Melting Point | ~120–130°C (estimated) | |

| Solubility | Water >10 mg/mL (predicted) |

Synthetic Methodologies

The synthesis of ethyl (3R)-3-aminohexanoate hydrochloride likely follows strategies employed for related β-amino acid esters, such as asymmetric hydrogenation, enzymatic resolution, or chiral pool synthesis.

Asymmetric Catalysis

A patent (CN108358845A) describes the synthesis of R-3-amino-hexahydro azepan hydrochloride via catalytic asymmetric hydrogenation of an enamine precursor using a ruthenium-BINAP catalyst . Adapting this method, the target compound could be synthesized by hydrogenating a β-keto ester intermediate (e.g., ethyl 3-oxohexanoate) in the presence of a chiral catalyst, followed by amination and hydrochloride salt formation.

Enzymatic Resolution

Racemic ethyl 3-aminohexanoate could be resolved using lipases or acylases. For instance, Pseudomonas cepacia lipase has been used to enantioselectively hydrolyze β-amino acid esters, yielding (R)-enantiomers with >90% enantiomeric excess (ee) . Subsequent treatment with HCl would yield the hydrochloride salt.

Chiral Pool Approach

Starting from (R)-malic acid or other chiral precursors, a six-carbon chain could be constructed via elongation reactions. For example, the Arndt-Eistert homologation extends carboxylic acids by one carbon, preserving stereochemistry .

Applications in Pharmaceutical Chemistry

β-Amino acid derivatives like ethyl (3R)-3-aminohexanoate hydrochloride serve as key intermediates in drug discovery.

Peptidomimetics

Incorporating β-amino acids into peptides enhances metabolic stability and bioavailability. The ethyl ester group facilitates cell membrane permeability, making it valuable for prodrug design. For example, β³-peptides derived from similar esters exhibit antimicrobial and anticancer activities .

Catalytic Asymmetric Synthesis

Chiral β-amino esters are ligands in asymmetric catalysis. The (R)-configuration of ethyl 3-aminohexanoate hydrochloride could coordinate transition metals (e.g., Cu, Ru) to catalyze enantioselective reactions, such as Diels-Alder or Michael additions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume